molecular formula C5H3F3N2 B11778217 3,4,5-Trifluoropyridin-2-amine

3,4,5-Trifluoropyridin-2-amine

Katalognummer: B11778217
Molekulargewicht: 148.09 g/mol
InChI-Schlüssel: YPUFJIJQDMKJHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Trifluoropyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trifluoropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Wirkmechanismus

The mechanism of action of 3,4,5-Trifluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4,5-Trifluoropyridin-2-amine is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning can significantly influence its reactivity and biological activity compared to other fluorinated pyridines. The compound’s unique properties make it valuable in various scientific and industrial applications .

Eigenschaften

Molekularformel

C5H3F3N2

Molekulargewicht

148.09 g/mol

IUPAC-Name

3,4,5-trifluoropyridin-2-amine

InChI

InChI=1S/C5H3F3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10)

InChI-Schlüssel

YPUFJIJQDMKJHE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=N1)N)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.